molecular formula C25H23N3O2 B2937646 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide CAS No. 898428-56-3

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2937646
CAS No.: 898428-56-3
M. Wt: 397.478
InChI Key: ZTIBLBQMBZBYPE-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is an organic compound with diverse potential applications in chemistry, biology, and medicine. It is characterized by the presence of a quinazolinone core structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.

  • Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.

Industrial Production Methods

  • Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.

  • Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

Major Products Formed

  • Oxidation Products: : Quinazoline N-oxides

  • Reduction Products: : Reduced quinazolinone derivatives

  • Substitution Products: : Varied depending on the substituents introduced

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.

Biology

  • Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.

Medicine

  • Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.

Industry

  • Material Science: : Used in the synthesis of advanced materials with unique properties.

Mechanism of Action

  • Molecular Targets: : May interact with specific enzymes or receptors within biological systems.

  • Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.

Comparison with Similar Compounds

Comparison

  • Unique Features: : The specific quinazolinone and butanamide structure may offer unique binding properties.

Similar Compounds

  • Analogous Compounds: : N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, N-(2-chloro-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIBLBQMBZBYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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